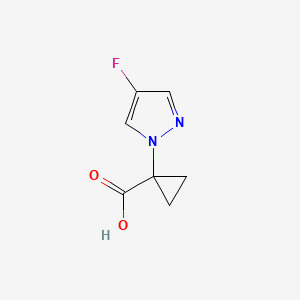

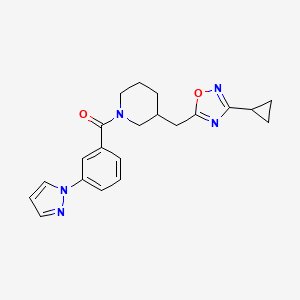

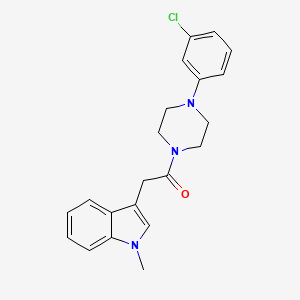

![molecular formula C15H14Cl2N4O2 B2548307 2-(2,4-Dichlorophenoxy)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one CAS No. 2097869-37-7](/img/structure/B2548307.png)

2-(2,4-Dichlorophenoxy)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2,4-Dichlorophenoxy)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It is a small molecule drug that has been developed for the treatment of non-small cell lung cancer (NSCLC) patients who have developed resistance to first-generation EGFR TKIs.

Scientific Research Applications

Synthesis and Chemical Transformations

- Chemical Reactions of β-Amino Alcohols: The reaction of β-amino alcohols with carbonyldiimidazole indicates the influence of the nitrogen substituent on the reaction course, leading to the formation of 1,3-Oxazolidin-2-ones and aziridines, highlighting the importance of nitrogen substituents in chemical synthesis (Cutugno et al., 2001).

- Heterocyclic Compounds with Biological Activity: Synthesis of new heterocyclic compounds via reactions of dichlorophenyl and butanoic acid derivatives demonstrates the potential for creating compounds with antimicrobial and antifungal activities, offering insights into the development of new therapeutic agents (Sayed et al., 2003).

Potential Biological Applications

- Antimicrobial Investigation: The synthesis and antimicrobial investigation of novel phenyl pyrazole, azetidinone, and diazenyl ethanone derivatives of benzofurans underscore the exploration of new compounds for antimicrobial use (Kumar et al., 2007).

- Anticancer Activity and Molecular Docking Studies: Synthesis and evaluation of anticancer activities of new 3(2h)-one pyridazinone derivatives through molecular docking studies highlight the potential of these compounds in cancer treatment, illustrating the importance of structural analysis in identifying promising therapeutic candidates (Mehvish & Kumar, 2022).

Mechanism of Action

Target of Action

The compound “2-(2,4-Dichlorophenoxy)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one” contains a pyridazin-3-yl group . Pyridazinone derivatives have been known to exhibit diverse pharmacological activities . .

Mode of Action

Pyridazinone derivatives have been known to interact with various biological targets leading to a wide range of pharmacological effects .

Biochemical Pathways

Without specific studies on “this compound”, it’s difficult to determine the exact biochemical pathways this compound affects. Pyridazinone derivatives have been known to affect various biochemical pathways due to their diverse pharmacological activities .

Result of Action

Pyridazinone derivatives have been known to have a wide range of pharmacological effects .

properties

IUPAC Name |

2-(2,4-dichlorophenoxy)-1-[3-(pyridazin-3-ylamino)azetidin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14Cl2N4O2/c16-10-3-4-13(12(17)6-10)23-9-15(22)21-7-11(8-21)19-14-2-1-5-18-20-14/h1-6,11H,7-9H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJMSNRYOQMJFBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)COC2=C(C=C(C=C2)Cl)Cl)NC3=NN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14Cl2N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

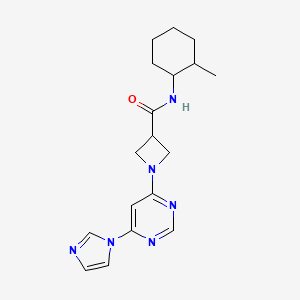

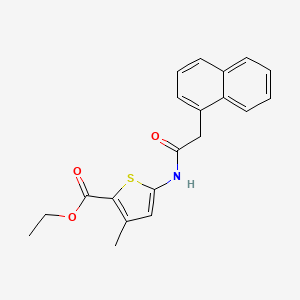

![2-[(4-Iodophenyl)carbamoyl]-3-nitrobenzoic acid](/img/structure/B2548228.png)

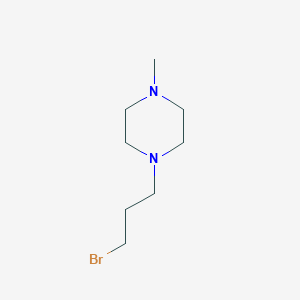

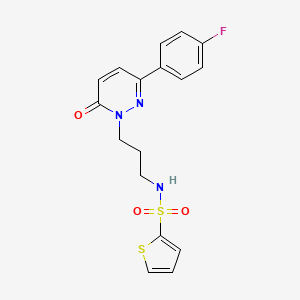

![[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(1H-pyrazol-5-yl)methanone](/img/structure/B2548231.png)

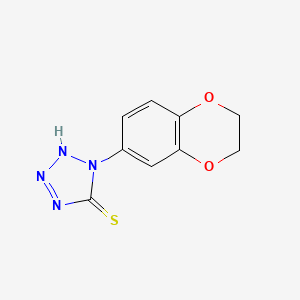

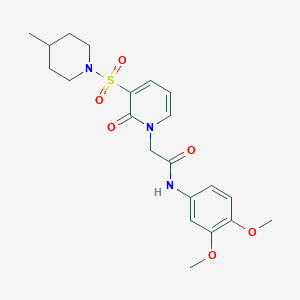

![N-(3-chloro-2-methylphenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2548237.png)

![Ethyl 4-bromo-5-[4-(diethylsulfamoyl)benzoyl]oxy-2-formyl-7-methyl-1-benzofuran-3-carboxylate](/img/structure/B2548243.png)